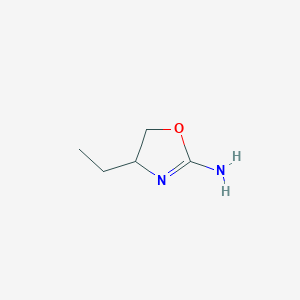
4-Ethyloxazolidine-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Ethyloxazolidine-2-imine is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Ethyloxazolidine-2-imine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and case studies.
This compound, also known as 4-Ethyl-2-oxazolidinone, has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. It is characterized by the presence of an oxazolidine ring, which is significant in its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial activity of various oxazolidinone derivatives, this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Enterococcus faecalis | 64 |
| Standard Antibiotic | Vancomycin | 16 |
These results indicate that while this compound has antimicrobial properties, it is less potent than standard antibiotics like vancomycin against certain strains .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells.
Research Findings
A recent investigation into the cytotoxic effects of oxazolidinone derivatives on cancer cell lines revealed that this compound exhibited significant cytotoxicity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hep-G2 (Liver Cancer) | 15.5 | |
| MCF-7 (Breast Cancer) | 20.3 | |
| A549 (Lung Cancer) | 18.7 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated stronger activity against Hep-G2 cells compared to MCF-7 and A549 cells, suggesting a potential specificity for liver cancer treatment.
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : Similar to other imines, it may interact with DNA, leading to disruption in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
Eigenschaften
IUPAC Name |
4-ethyl-4,5-dihydro-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-4-3-8-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEWXLMHFCOPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














